N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride
Overview
Description
N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride (NMT) is an organic compound that has been used in scientific research for various purposes. It is a derivative of the imidazole group and has been found to have various biochemical and physiological effects. NMT has been used in various lab experiments and has been found to have both advantages and limitations. In
Scientific Research Applications
Synthesis and Characterization in Chemistry
- Synthesis of Novel Compounds: A study by Vishwanathan and Gurupadayya (2014) involved the synthesis of novel oxadiazole derivatives from benzimidazole, which includes compounds structurally similar to N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride (Vishwanathan & Gurupadayya, 2014).
Medical and Biological Applications
- Cancer Research: Ferri et al. (2013) synthesized and characterized Pt(II) complexes involving derivatives of (1-methyl-1H-imidazol-2-yl)-methanamine, showing significant cytotoxic effects on lung cancer cell lines, suggesting potential applications in cancer therapy (Ferri et al., 2013).
Material Science and Engineering
- Metal Complex Synthesis: Kumaravel and Raman (2017) designed Schiff base metal(II) complexes, including compounds related to the imidazole class, indicating potential applications in materials science and engineering (Kumaravel & Raman, 2017).
properties
IUPAC Name |
N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-7(2)11(4)8(10-6)5-9-3;;/h9H,5H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGVOHGPOKKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CNC)C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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